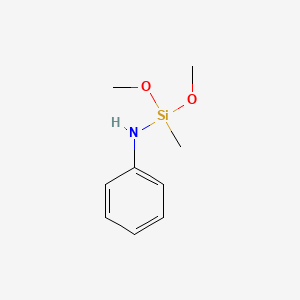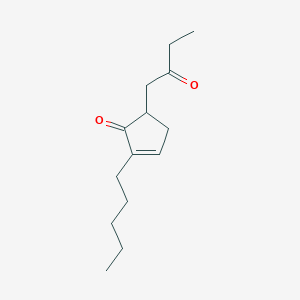
5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one is an organic compound with a complex structure that includes a cyclopentene ring substituted with an oxobutyl and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one can be achieved through several synthetic routes. One common method involves the 1,4-addition of aldehydes to vinyl ketones. For example, a reaction involving citronellal and 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst can yield the desired product . The reaction is typically carried out in acetonitrile at reflux temperature, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their function .
Comparison with Similar Compounds
Similar Compounds
Vanitaracin A: An anti-hepatitis B virus polyketide with a similar oxo group.
Murraya tetramera derivatives: Compounds with similar cytotoxic activity against cancer cell lines
Uniqueness
5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
89506-45-6 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-(2-oxobutyl)-2-pentylcyclopent-2-en-1-one |
InChI |
InChI=1S/C14H22O2/c1-3-5-6-7-11-8-9-12(14(11)16)10-13(15)4-2/h8,12H,3-7,9-10H2,1-2H3 |
InChI Key |
PIELLXYHMYIMKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CCC(C1=O)CC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


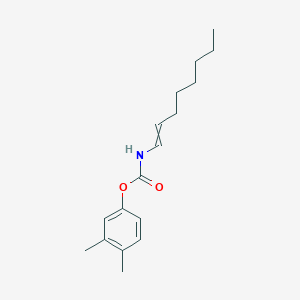
![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14400857.png)
![2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14400864.png)

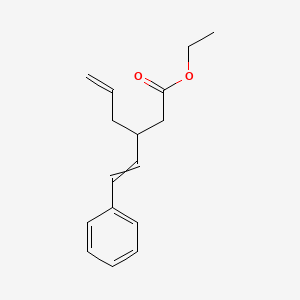
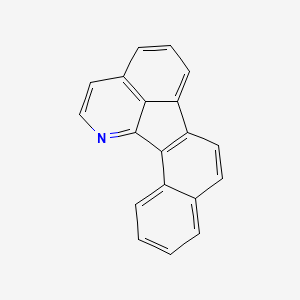
![Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-](/img/structure/B14400884.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)

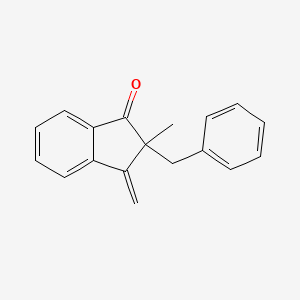
![1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B14400924.png)
![1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene](/img/structure/B14400927.png)
